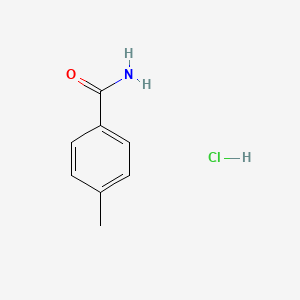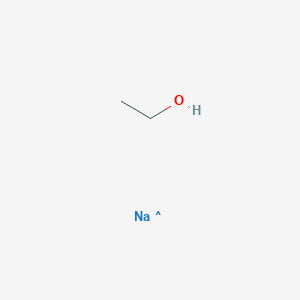
4-Ethyl-3'-fluoro-2-hydroxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3’-fluoro-2-hydroxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products like sunscreens, plastics, and coatings. The presence of an ethyl group, a fluoro group, and a hydroxy group in the benzophenone structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylphenol with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3’-fluoro-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-Ethyl-3’-fluorobenzophenone.
Reduction: Formation of 4-Ethyl-3’-fluoro-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-Ethyl-3’-substituted-2-hydroxybenzophenone derivatives.
Applications De Recherche Scientifique
4-Ethyl-3’-fluoro-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of UV-absorbing materials, such as sunscreens and protective coatings for plastics and other materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone involves its ability to absorb ultraviolet light, which prevents the degradation of materials exposed to sunlight. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzophenone: Lacks the ethyl and fluoro groups, making it less hydrophobic and less reactive.
4-Ethylbenzophenone: Lacks the hydroxy and fluoro groups, resulting in different chemical reactivity and biological activity.
3’-Fluoro-2-hydroxybenzophenone: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
4-Ethyl-3’-fluoro-2-hydroxybenzophenone is unique due to the presence of all three functional groups (ethyl, fluoro, and hydroxy) in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61466-88-4 |
|---|---|
Formule moléculaire |
C15H13FO2 |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
(4-ethyl-2-hydroxyphenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO2/c1-2-10-6-7-13(14(17)8-10)15(18)11-4-3-5-12(16)9-11/h3-9,17H,2H2,1H3 |
Clé InChI |
BHNLPBBNKQGNGV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Aminoheptyl)amino]ethan-1-ol](/img/structure/B8625263.png)










![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)
